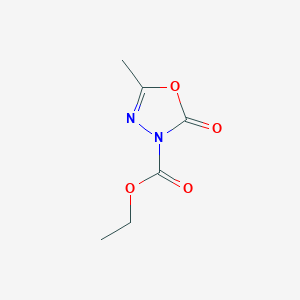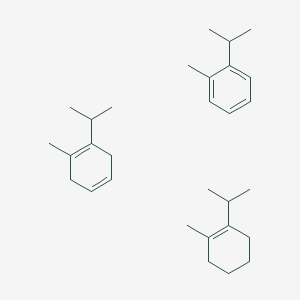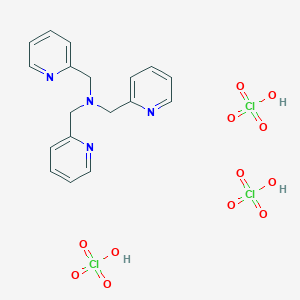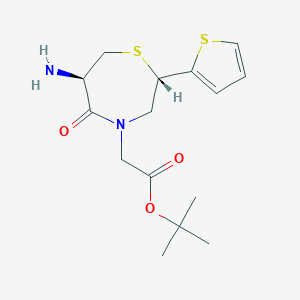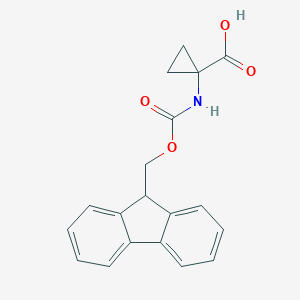
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclopropane-carboxylic acids involves multistep chemical processes, starting from precursors like tetrafluoro benzene or dihydro benzene derivatives. These syntheses often employ methods such as cyclopropanation, Curtius rearrangement, and nucleophilic ring opening, demonstrating the complexity and versatility in generating these compounds. For example, cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by rearrangement and deprotection strategies can lead to amino cyclopropane-carboxylic acids (Sloan et al., 1997).
Molecular Structure Analysis
The crystal structure analyses reveal intricate details about the spatial arrangement of atoms within cyclopropane-carboxylic acid derivatives. X-ray crystallography has been a valuable tool in determining these structures, which often show characteristic ring conformations and bonding patterns essential for their biological and chemical reactivity (Lu et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Amino Acids
The compound is instrumental in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids, as demonstrated by Ellmerer-Müller et al. (1998) using the Arndt-Eistert protocol for high yield and enantiomerically pure results (Ellmerer-Müller et al., 1998). Additionally, Šebesta and Seebach (2003) prepared N-Fmoc-protected β2-homoamino acids with proteinogenic side chains using a similar compound (Šebesta & Seebach, 2003).
Enzyme Inhibition Studies
The derivative of this compound has been used in the study of enzyme inhibitors. For instance, Ahmad et al. (1992) synthesized racemic 2,3-methano-m-tyrosines from a related monoester, finding it to be a potent inhibitor of L-aromatic amino acid decarboxylase (Ahmad, Phillips, & Stammer, 1992).
Self-Assembled Structures
Research by Gour et al. (2021) explored the self-assembled structures formed by Fmoc modified aliphatic amino acids, which includes derivatives of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid. This research provides insights into novel self-assembled architectures for potential functional applications (Gour et al., 2021).
Surfactant Research
In the field of nanotechnology, Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a class to which the compound belongs, as surfactants for carbon nanotubes. This study highlights its potential in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Peptide Synthesis
The compound is also significant in peptide synthesis. Paladino et al. (1993) described its use in the asymmetric synthesis of derivatives for incorporation into biologically active peptides (Paladino, Guyard, Thurieau, & Fauchère, 1993). Moreover, Gregar and Gervay-Hague (2004) used a similar derivative in the solid-phase synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPOISJKHBLNPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

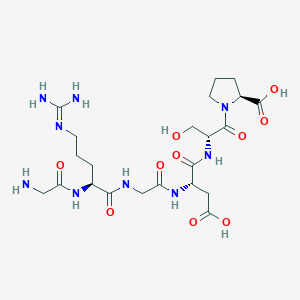
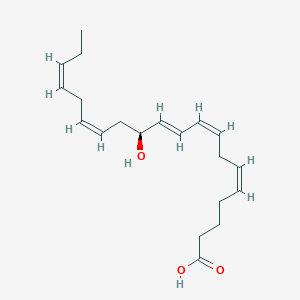
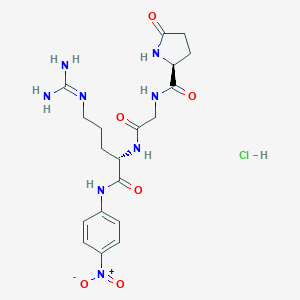
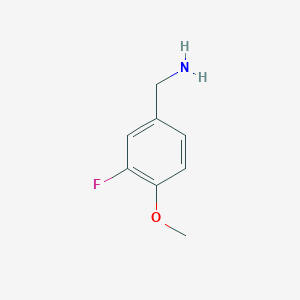
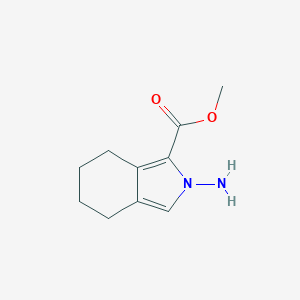
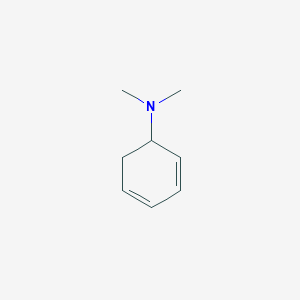
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)
